molecular formula C7H8ClNO2 B12845342 2-amino-4-chloro-5-methoxyPhenol

2-amino-4-chloro-5-methoxyPhenol

Cat. No.: B12845342
M. Wt: 173.60 g/mol
InChI Key: OQZFSGHTVJNLQX-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methoxyPhenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group, a chloro group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-chloro-5-methoxyPhenol can be achieved through several methods. One common approach involves the nitration of 2-chloro-5-methoxyphenol followed by reduction to introduce the amino group. The nitration is typically carried out using nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-5-methoxyPhenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Quinone derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted phenols depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chlorophenol
  • 2-Amino-5-chlorophenol
  • 4-Amino-2-methoxyphenol

Uniqueness

2-Amino-4-chloro-5-methoxyPhenol is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

2-amino-4-chloro-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZFSGHTVJNLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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